Superior Cytotoxic Potency of 5-Bromoisatin Schiff Base Against MCF-7 Cells vs. 5-Chloro and 5-Fluoro Analogs
In a direct head-to-head study, the S-benzyldithiocarbazate Schiff base derivative of 5-bromoisatin demonstrated significantly higher cytotoxic potency against the MCF-7 breast cancer cell line compared to its 5-chloroisatin and 5-fluoroisatin analogs [1]. The 5-bromoisatin derivative achieved an IC50 of 6.40 µM, while the 5-fluoroisatin derivative was less potent at 9.26 µM, and the 5-chloroisatin derivative was substantially weaker with an IC50 of 38.69 µM [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.40 µM (2.6 µg/mL) |
| Comparator Or Baseline | 5-Chloroisatin derivative: IC50 = 38.69 µM (14.0 µg/mL); 5-Fluoroisatin derivative: IC50 = 9.26 µM (3.2 µg/mL) |
| Quantified Difference | 6.0x more potent than 5-chloroisatin analog; 1.4x more potent than 5-fluoroisatin analog |
| Conditions | MCF-7 human breast cancer cell line in vitro |
Why This Matters
For researchers focused on breast cancer drug discovery, this quantitative difference justifies the specific selection of 5-bromoisatin over other 5-haloisatins to access a more potent lead scaffold.
- [1] Abdul Manan, M. A. F., et al. (2011). Synthesis, Characterization and Cytotoxic Activity of S-Benzyldithiocarbazate Schiff Bases Derived from 5-Fluoroisatin, 5-Chloroisatin, 5-Bromoisatin and Their Crystal Structures. Journal of Chemical Crystallography, 41(11), 1630–1641. View Source
